molecular formula C11H10ClF3OS B14065217 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14065217
M. Wt: 282.71 g/mol
InChI Key: KWVWCGIYQIIART-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the chloromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of the propan-2-one moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation, trifluoromethylation, and subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the thio group.

    1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one: Similar structure but lacks the trifluoromethyl group.

    1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but has a bromomethyl group instead of chloromethyl.

Uniqueness

1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the chloromethyl and trifluoromethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10ClF3OS

Molecular Weight

282.71 g/mol

IUPAC Name

1-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS/c1-7(16)4-8-2-3-10(5-9(8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

KWVWCGIYQIIART-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)CCl

Origin of Product

United States

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